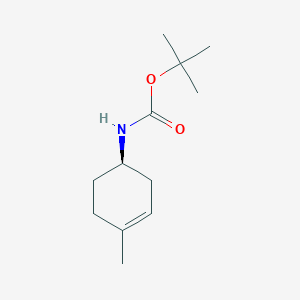
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate typically involves the reaction of an appropriate organoboronic acid or ester with potassium hydrogen fluoride (KHF2). This reaction is carried out under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves scalable and efficient methods such as the use of diboron reagents and visible-light photoredox conditions. These methods allow for the preparation of a wide range of organotrifluoroborate salts with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with organic halides to form carbon-carbon bonds.
Hydroboration: The addition of boron to alkenes or alkynes, which can be followed by oxidation to form alcohols.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Lewis Bases: Such as potassium fluoride, used to activate the trifluoroborate group.
Oxidizing Agents: Used in hydroboration-oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols: Formed in hydroboration-oxidation reactions.
Substituted Alkenes: Formed in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Industry: Employed in the synthesis of materials and fine chemicals.
Wirkmechanismus
The mechanism of action of potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate can be compared with other organotrifluoroborates such as:
- Potassium (E)-(2-bromoprop-1-en-1-yl)trifluoroborate
- Potassium (E)-(3-fluoroprop-1-en-1-yl)trifluoroborate
Uniqueness
- Stability : Potassium organotrifluoroborates are more stable than their boronic acid counterparts .
- Reactivity : They offer unique reactivity profiles in cross-coupling reactions, making them valuable in synthetic chemistry .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Eigenschaften
Molekularformel |
C3H4BClF3K |
|---|---|
Molekulargewicht |
182.42 g/mol |
IUPAC-Name |
potassium;[(E)-3-chloroprop-1-enyl]-trifluoroboranuide |
InChI |
InChI=1S/C3H4BClF3.K/c5-3-1-2-4(6,7)8;/h1-2H,3H2;/q-1;+1/b2-1+; |
InChI-Schlüssel |
HINTVEXTDXQZEZ-TYYBGVCCSA-N |
Isomerische SMILES |
[B-](/C=C/CCl)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CCCl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)







